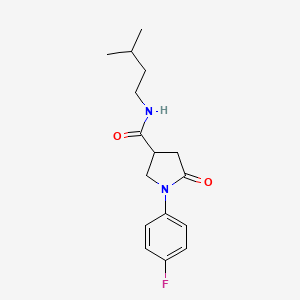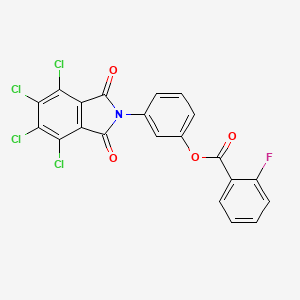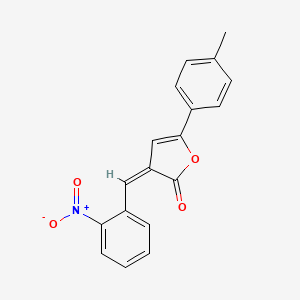![molecular formula C14H24N2 B5211175 1-(bicyclo[2.2.1]hept-5-en-2-ylmethyl)-4-methyl-1,4-diazepane](/img/structure/B5211175.png)
1-(bicyclo[2.2.1]hept-5-en-2-ylmethyl)-4-methyl-1,4-diazepane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(bicyclo[2.2.1]hept-5-en-2-ylmethyl)-4-methyl-1,4-diazepane is a chemical compound that belongs to the diazepane family. It is an important molecule in the field of medicinal chemistry due to its potential use in the development of new drugs. The compound has been studied extensively for its various properties, including its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages, and limitations in lab experiments, and future directions.
Applications De Recherche Scientifique
1-(bicyclo[2.2.1]hept-5-en-2-ylmethyl)-4-methyl-1,4-diazepane has been extensively studied for its potential use in the development of new drugs. It has been shown to have a wide range of pharmacological activities, including anti-inflammatory, analgesic, and anticonvulsant properties. The compound has also been studied for its potential use in the treatment of various neurological disorders, including Alzheimer's disease and Parkinson's disease.
Mécanisme D'action
The mechanism of action of 1-(bicyclo[2.2.1]hept-5-en-2-ylmethyl)-4-methyl-1,4-diazepane is not fully understood. However, it is believed that the compound works by binding to specific receptors in the brain, which then leads to a decrease in the activity of certain neurotransmitters. This, in turn, leads to a decrease in the symptoms associated with various neurological disorders.
Biochemical and Physiological Effects:
1-(bicyclo[2.2.1]hept-5-en-2-ylmethyl)-4-methyl-1,4-diazepane has been shown to have several biochemical and physiological effects. It has been shown to have anti-inflammatory and analgesic effects, which make it a potential candidate for the treatment of various inflammatory and painful conditions. The compound has also been shown to have anticonvulsant properties, which make it a potential candidate for the treatment of epilepsy and other seizure disorders.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 1-(bicyclo[2.2.1]hept-5-en-2-ylmethyl)-4-methyl-1,4-diazepane in lab experiments is its potential use in the development of new drugs. The compound has been shown to have a wide range of pharmacological activities, which make it a potential candidate for the treatment of various diseases. However, one of the main limitations of using this compound in lab experiments is its complex synthesis method, which makes it difficult to produce in large quantities.
Orientations Futures
There are several future directions for the study of 1-(bicyclo[2.2.1]hept-5-en-2-ylmethyl)-4-methyl-1,4-diazepane. One of the main directions is the development of new drugs based on the compound's pharmacological activities. Another direction is the study of the compound's mechanism of action, which could lead to a better understanding of its potential use in the treatment of various neurological disorders. Additionally, the synthesis method of the compound could be improved to make it easier to produce in large quantities.
Méthodes De Synthèse
The synthesis of 1-(bicyclo[2.2.1]hept-5-en-2-ylmethyl)-4-methyl-1,4-diazepane is a complex process that involves several steps. One of the most commonly used methods for synthesizing this compound is through the reaction of 1,5-cyclooctadiene with 4-methyl-1,4-diazepane in the presence of a catalyst. The resulting product is then purified through various methods, including chromatography and recrystallization.
Propriétés
IUPAC Name |
1-(2-bicyclo[2.2.1]hept-5-enylmethyl)-4-methyl-1,4-diazepane |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H24N2/c1-15-5-2-6-16(8-7-15)11-14-10-12-3-4-13(14)9-12/h3-4,12-14H,2,5-11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JVJGPSWDAZWMFQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCCN(CC1)CC2CC3CC2C=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H24N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![6-(2-bromo-5-methoxyphenyl)-3-(butylthio)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B5211094.png)
![N-methyl-1-(2-phenyl-1,3-thiazol-4-yl)-N-{[3-(2-thienyl)-1,2,4-oxadiazol-5-yl]methyl}methanamine](/img/structure/B5211096.png)

![1,1'-[2,5-dimethyl-1-(4-methylphenyl)-1H-pyrrole-3,4-diyl]diethanone](/img/structure/B5211114.png)
![N'-[4-(2,4-dichlorophenoxy)butanoyl]bicyclo[4.1.0]heptane-7-carbohydrazide](/img/structure/B5211116.png)
![1-[1-(3-methylphenyl)-2,5-dioxo-3-pyrrolidinyl]-4-piperidinecarboxylic acid](/img/structure/B5211128.png)
![methyl 1-[(6-bromo-2-methoxy-1-naphthyl)acetyl]-4-piperidinecarboxylate](/img/structure/B5211140.png)
![1-({2,5-dimethyl-1-[3-(trifluoromethyl)phenyl]-1H-pyrrol-3-yl}methyl)-4-(2-fluorophenyl)piperazine](/img/structure/B5211148.png)


![ethyl [5-(3-hydroxy-4-methoxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]acetate](/img/structure/B5211187.png)

![N-{2-methoxy-5-[(methylamino)sulfonyl]phenyl}propanamide](/img/structure/B5211202.png)
![2-[2-(4-biphenylyl)-1-methyl-2-oxoethyl]isoquinolinium bromide](/img/structure/B5211206.png)